molecular formula C14H21NO2 B8302751 tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate

tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate

Cat. No.: B8302751
M. Wt: 235.32 g/mol
InChI Key: HEVZJFNHFBYOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or acetic acid; temperature: 0-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or tetrahydrofuran; temperature: 0-25°C.

    Substitution: Various nucleophiles (e.g., halides, amines); solvent: dichloromethane or ethanol; temperature: 0-25°C.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted amines or esters.

Scientific Research Applications

Chemistry: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of ester-containing compounds on biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

  • tert-Butyl 2-{[(2-methoxyphenyl)methyl]amino}acetate
  • tert-Butyl 2-{[(2-chlorophenyl)methyl]amino}acetate
  • tert-Butyl 2-{[(2-fluorophenyl)methyl]amino}acetate

Comparison:

  • Structural Differences: The similar compounds listed above differ in the substituents on the phenyl ring (e.g., methoxy, chloro, fluoro). These differences can influence the reactivity and properties of the compounds.
  • Reactivity: The presence of different substituents can affect the compound’s reactivity in chemical reactions. For example, electron-withdrawing groups like chloro and fluoro can increase the compound’s electrophilicity.
  • Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their reactivity and interaction with biological targets. The unique structural features of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate make it particularly suitable for certain medicinal and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 2-[(2-methylphenyl)methylamino]acetate

InChI

InChI=1S/C14H21NO2/c1-11-7-5-6-8-12(11)9-15-10-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3

InChI Key

HEVZJFNHFBYOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)OC(C)(C)C

Origin of Product

United States

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